molecular formula C17H20N6O2S B7059379 6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine

Cat. No.: B7059379
M. Wt: 372.4 g/mol
InChI Key: XWVKDBIPHJGMKQ-UHFFFAOYSA-N
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Description

6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine typically involves a multi-step process:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine core reacts with piperazine derivatives.

    Benzylsulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with benzylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine or sodium hydride.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Functionalized triazolopyridazine derivatives with diverse substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine can be compared with other triazolopyridazine derivatives:

Properties

IUPAC Name

6-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-14-18-16-7-8-17(20-23(16)19-14)21-9-11-22(12-10-21)26(24,25)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVKDBIPHJGMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C=CC(=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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